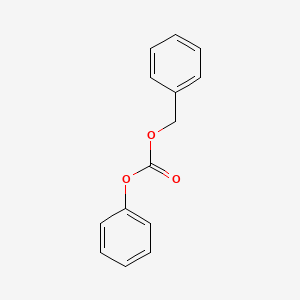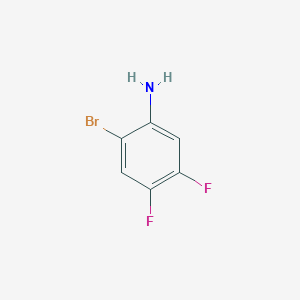
2-アミノ-3-(3-クロロフェニル)プロパン酸塩酸塩
説明
2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a compound with significant interest in various fields of scientific research It is a derivative of phenylalanine, an essential amino acid, and features a chlorine atom attached to the phenyl ring
科学的研究の応用
2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes .
Mode of Action
As a phenylalanine derivative, it may interact with the body’s metabolic processes involving phenylalanine .
Biochemical Pathways
Phenylalanine, the parent compound of 2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride, is involved in several biochemical pathways. It is a precursor for tyrosine, the monoamine signaling molecules dopamine, norepinephrine, and epinephrine, and the skin pigment melanin . Therefore, it’s plausible that 2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride may influence these pathways.
Result of Action
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
生化学分析
Biochemical Properties
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to influence the secretion of anabolic hormones and supply fuel during exercise . This compound is recognized for its ability to prevent exercise-induced muscle damage and enhance mental performance during stress-related tasks . The interactions of 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride with these biomolecules are crucial for its ergogenic properties.
Cellular Effects
The effects of 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to enhance the secretion of anabolic hormones, which are vital for muscle growth and repair . Additionally, it provides fuel during exercise, thereby supporting cellular energy metabolism and preventing muscle damage .
Molecular Mechanism
At the molecular level, 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound’s ability to modulate gene expression is also noteworthy, as it can influence the transcription of genes involved in metabolic pathways and cellular stress responses . These molecular interactions are essential for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution is limited, with a recommended storage period of one month at -20°C . These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced muscle performance and reduced muscle damage . At higher doses, it may cause toxic or adverse effects, including potential disruptions in metabolic processes and cellular function . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. This compound’s influence on metabolic flux and metabolite levels is significant, as it can modulate the availability of key metabolic intermediates . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall pharmacokinetics and biodistribution.
Subcellular Localization
2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s activity and function within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride typically involves the chlorination of phenylalanine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride.
化学反応の分析
Types of Reactions
2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
類似化合物との比較
Similar Compounds
- 2-amino-3-(2-chlorophenyl)propanoic acid
- 2-amino-3-(4-chlorophenyl)propanoic acid
- 3-amino-3-(4-chlorophenyl)propanoic acid
Uniqueness
2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from other chlorophenylalanine derivatives.
特性
IUPAC Name |
2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKORXUFSMVSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462329 | |
| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120108-62-5 | |
| Record name | 2-amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)




